Fluorine dioxide

Catalog No.
S571623
CAS No.
7783-44-0
M.F
F2O2
O2F2
M. Wt
69.996 g/mol
Availability
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Fluorine dioxide

CAS Number

7783-44-0

Product Name

Fluorine dioxide

IUPAC Name

fluorooxy hypofluorite

Molecular Formula

F2O2
O2F2

Molecular Weight

69.996 g/mol

InChI

InChI=1S/F2O2/c1-3-4-2

InChI Key

REAOZOPEJGPVCB-UHFFFAOYSA-N

SMILES

O(OF)F

Canonical SMILES

O(OF)F

Dioxygen difluoride is a fluorine oxide.

Dioxygen difluoride (CAS: 7783-44-0), commonly referred to as fluorine dioxide, is an exceptionally potent, low-temperature oxidizing and fluorinating agent. Characterized by its highly unstable F-O-O-F structure and remarkably low bond dissociation energy, O2F2 is utilized in highly specialized procurement scenarios where conventional fluorination fails. It is primarily selected for the room-temperature or cryogenic synthesis of actinide hexafluorides, the generation of dioxygenyl (O2+) salts, and the radical initiation of sensitive fluoroolefins. By supplying highly reactive fluorine and oxygen radicals without the need for thermal activation, O2F2 enables the processing of refractory or thermally labile compounds that would otherwise degrade or resist conversion under standard industrial fluorination conditions [1].

Substituting dioxygen difluoride with standard industrial fluorinating agents, such as elemental fluorine (F2) or chlorine trifluoride (ClF3), fundamentally alters process viability for temperature-sensitive workflows. Elemental fluorine possesses a strong F-F bond (36.7 kcal/mol) that necessitates high thermal activation—often exceeding 300 °C to 750 °C—to fluorinate refractory metal fluorides[1]. At these elevated temperatures, sensitive target molecules decompose, equipment corrosion accelerates, and selective isotopic or elemental separations become impossible due to co-volatilization. O2F2 circumvents these thermal barriers entirely by dissociating at cryogenic temperatures, providing a kinetic pathway for complete fluorination at or below room temperature, a feat unachievable by generic in-class substitutes [2].

Thermal Reduction in Actinide Hexafluoride Synthesis

In the synthesis of volatile actinide hexafluorides, the choice of fluorinating agent dictates the thermal requirements of the reactor. O2F2 achieves complete conversion of PuF4 to PuF6 at ambient room temperature (~25 °C). In contrast, utilizing elemental fluorine (F2) requires extreme thermal activation, with optimal yields only achieved at temperatures reaching 750 °C [1]. This massive reduction in operating temperature not only preserves reactor integrity but also enables the selective separation of plutonium from americium, as AmF4 does not convert to a volatile hexafluoride under these mild conditions [2].

Evidence DimensionRequired reaction temperature for PuF4 to PuF6 conversion
Target Compound Data~25 °C (Ambient)
Comparator Or BaselineElemental fluorine (F2) at 750 °C
Quantified Difference~725 °C reduction in required processing temperature
ConditionsSolid-gas phase fluorination for nuclear material recovery

Eliminates the need for extreme-temperature reactors and enables selective elemental separations that are impossible under high-heat generic fluorination.

Bond Dissociation Energy for Low-Temperature Radical Initiation

The efficacy of O2F2 as a low-temperature radical initiator is quantitatively rooted in its molecular instability. The F-OOF bond in dioxygen difluoride exhibits a remarkably low dissociation energy of approximately 18 kcal/mol. When compared to the benchmark elemental fluorine, which requires 36.7 kcal/mol to break the F-F bond, O2F2 requires roughly half the energy for radical generation[1]. This exceptionally low threshold allows O2F2 to undergo homogeneous monomolecular thermal decay and initiate fluoroolefin synthesis at temperatures as low as -50 °C, whereas F2 remains kinetically inert without significant thermal or photochemical input [2].

Evidence DimensionPrimary bond dissociation energy for radical generation
Target Compound Data~18 kcal/mol (F-OOF bond)
Comparator Or BaselineElemental fluorine (F2) at 36.7 kcal/mol (F-F bond)
Quantified Difference50.9% lower dissociation energy
ConditionsHomogeneous monomolecular thermal decay for polymer/oligomer initiation

Allows chemists to initiate radical fluorination at cryogenic temperatures, preventing the thermal degradation of sensitive fluoroolefin precursors.

Cryogenic Synthesis of Dioxygenyl (O2+) Oxidants

The production of highly reactive dioxygenyl salts requires an oxidant capable of functioning below the thermal decomposition threshold of the product. O2F2 reacts directly with Lewis acids like boron trifluoride (BF3) at cryogenic temperatures (-126 °C) to yield high-purity O2BF4 [1]. Conversely, synthesizing these salts using a generic mixture of O2 and F2 gases requires harsh thermal fluorination conditions ranging from 200 °C to 300 °C [2]. The ability of O2F2 to drive this reaction at cryogenic temperatures prevents the spontaneous thermal decomposition of the resulting O2+ salts, ensuring viable product yields.

Evidence DimensionRequired synthesis temperature for dioxygenyl tetrafluoroborate (O2BF4)
Target Compound Data-126 °C
Comparator Or BaselineThermal O2/F2 gas mixtures at 200 °C to 300 °C
Quantified Difference>326 °C reduction in synthesis temperature
ConditionsReaction of fluorinating agent with BF3 to yield O2+ salts

Secures high-yield procurement of unstable dioxygenyl oxidants by entirely bypassing the thermal decomposition temperatures inherent to standard synthesis routes.

Room-Temperature Nuclear Fuel Recovery

Utilizing its low-temperature fluorinating capacity, O2F2 is a highly effective reagent for converting spent plutonium and uranium tetrafluorides into volatile hexafluorides at ambient temperatures, enabling safe and selective actinide separation [1].

Cryogenic Synthesis of Advanced Oxidants

O2F2 is explicitly required for the synthesis of dioxygenyl (O2+) salts, such as O2BF4 and O2AsF6. Its ability to react at -126 °C ensures these highly unstable oxidants can be isolated without thermal degradation [2].

Low-Temperature Fluoroolefin Radical Initiation

Because its F-OOF bond dissociates at merely 18 kcal/mol, O2F2 serves as a highly effective radical initiator for the synthesis of functional fluoropolymers and perfluorooligoethers at sub-zero temperatures, preserving the integrity of thermally labile carbon backbones [3].

XLogP3

1.2

UNII

XWQ158QF24

Other CAS

7783-44-0

Wikipedia

Perfluoroperoxide
Dioxygen difluoride

Dates

Last modified: 02-18-2024

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